Methyl (4-chlorophenyl)glycinate hcl
CAS No.:
Cat. No.: VC20360127
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11Cl2NO2 |
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Molecular Weight | 236.09 g/mol |
IUPAC Name | methyl 2-(4-chloroanilino)acetate;hydrochloride |
Standard InChI | InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3;1H |
Standard InChI Key | IKCYUWRONPQMCK-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CNC1=CC=C(C=C1)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Methyl (4-chlorophenyl)glycinate hydrochloride (CAS: 108392-76-3) is a white crystalline solid with the molecular formula C₉H₁₀Cl₂NO₂ and a molecular weight of 222.069 g/mol . The compound consists of a glycine backbone substituted at the α-carbon with a 4-chlorophenyl group, esterified as a methyl ester, and protonated as a hydrochloride salt. Its structure is characterized by:
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A chlorine atom at the para position of the aromatic ring, influencing electronic properties.
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A methyl ester group enhancing solubility in organic solvents.
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A secondary ammonium chloride moiety enabling ionic interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 190–192°C | |
Boiling Point | 357°C (at 760 mmHg) | |
Molecular Weight | 222.069 g/mol | |
Solubility | Soluble in methanol, water | |
pKa | 1.81 (predicted for free acid) |
Synthesis and Optimization
Direct Esterification of 4-Chlorophenylglycine
The most efficient synthesis involves treating (4-chlorophenyl)glycine with thionyl chloride (SOCl₂) in anhydrous methanol . This one-step procedure achieves 98% yield under optimized conditions:
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Mechanism: Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the ester.
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Procedure:
Key Advantages:
Alternative Pathways
A patent describes synthesizing the ortho-chlorophenyl analog via phase-transfer catalysis (PTC) using o-chlorobenzaldehyde, chloroform, and ammonia . While this method is applicable to para-substituted derivatives, it requires longer reaction times and yields 46–85% .
Spectroscopic Characterization
¹H NMR (400 MHz, MeOD):
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δ 7.37–7.28 (m, 4H, aromatic CH),
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δ 5.14 (s, 1H, α-CH),
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δ 3.80 (s, 3H, ester CH₃),
¹³C NMR (100 MHz, D₂O):
High-Resolution Mass Spectrometry (HRMS):
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound serves as a precursor to clopidogrel analogs, antiplatelet agents targeting P2Y₁₂ receptors . Its methyl ester group facilitates ring-closing reactions to form thienopyridine cores.
Catalytic C–H Functionalization
Ru-catalyzed reactions of methyl (4-chlorophenyl)glycinate hydrochloride with alkynes yield isoquinoline-1-carboxylates, valuable in medicinal chemistry . For example:
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